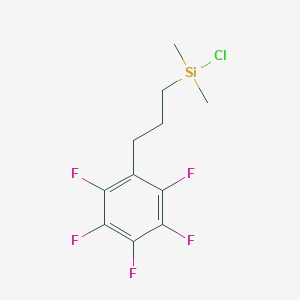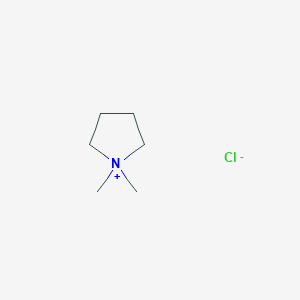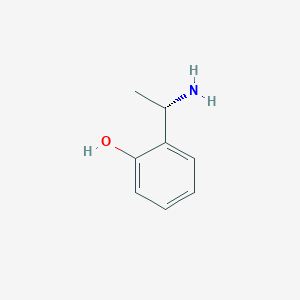
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. ACET is a rare amino acid that is found in nature and is synthesized through a complex process.
Mechanism of Action
The mechanism of action of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is not well understood. However, it is believed that (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol works by inhibiting the activity of enzymes that are involved in the metabolism of glucose and amino acids. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to have several biochemical and physiological effects. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to increase the production of insulin, which may make it a potential treatment for diabetes. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have neuroprotective properties, which may make it a potential treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has several advantages and limitations for lab experiments. One advantage is that it is a rare amino acid, which makes it a unique research tool. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is also relatively stable, which makes it easier to handle in lab experiments. However, one limitation is that the synthesis of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a complex process, which makes it difficult to obtain large quantities of the amino acid.
Future Directions
There are several future directions for research on (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol. One direction is to further investigate the mechanism of action of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol. Another direction is to investigate the potential therapeutic applications of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol in the treatment of cancer, diabetes, and neurological disorders. Additionally, there is a need for the development of new methods for synthesizing (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, which would make it more accessible for research purposes.
In conclusion, (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a rare amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has several potential applications in the field of medicine and biotechnology. Further research is needed to fully understand the mechanism of action of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol and to investigate its potential therapeutic applications. The development of new methods for synthesizing (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol would also make it more accessible for research purposes.
Synthesis Methods
The synthesis of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a complex process that involves several steps. The most common method of synthesizing (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol involves the use of L-serine as a starting material. The process involves the conversion of L-serine to L-pyrroline-5-carboxylic acid, which is then converted to (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol through a series of chemical reactions. The synthesis of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a challenging process, and only a few laboratories around the world have successfully synthesized it.
Scientific Research Applications
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to have several potential applications in the field of medicine, including the treatment of cancer, diabetes, and neurological disorders. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have potential applications in the field of biotechnology, including the development of new drugs and the synthesis of new materials.
properties
CAS RN |
142797-00-0 |
|---|---|
Product Name |
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1S,2R,3S,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m0/s1 |
InChI Key |
RAJLHDDMNNFKNT-OMMKOOBNSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@H]([C@H]([C@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
Canonical SMILES |
C1=CC(C(C(C1N)O)O)O |
synonyms |
4-Cyclohexene-1,2,3-triol,6-amino-,[1S-(1alpha,2alpha,3beta,6alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




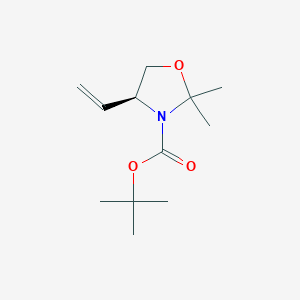

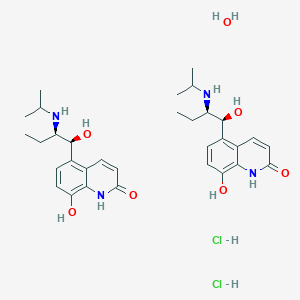
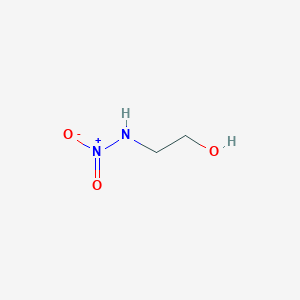
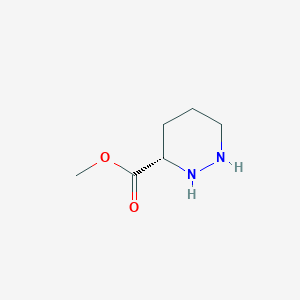
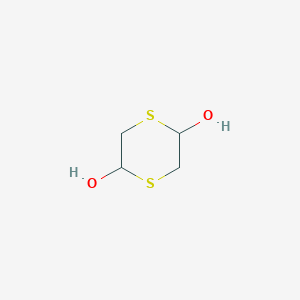



![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
